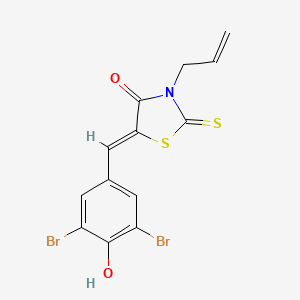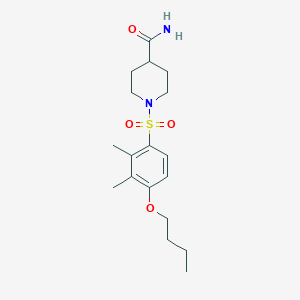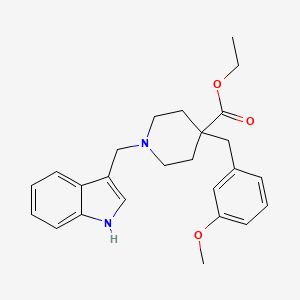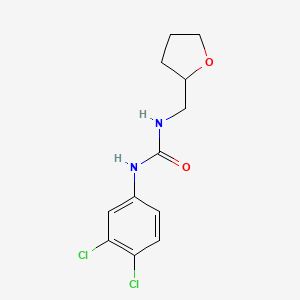![molecular formula C15H18FN3O B4904693 3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B4904693.png)
3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes bearing amino groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical agents . In biology, it is employed in the study of neuropeptide Y Y2 receptor antagonists . . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the neuropeptide Y Y2 receptor, which is involved in the regulation of food intake, stress, and anxiety . The compound binds to the receptor with high affinity, blocking its activity and modulating the associated physiological responses .
Comparison with Similar Compounds
3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile can be compared with other piperazine derivatives, such as JNJ-31020028 and 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine . These compounds share similar structural features but differ in their specific biological activities and applications. For instance, JNJ-31020028 is a selective brain-penetrant antagonist of the neuropeptide Y Y2 receptor, while 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine is used in positron emission tomography (PET) imaging .
Properties
IUPAC Name |
3-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-12(20)13-3-4-15(14(16)11-13)19-9-7-18(8-10-19)6-2-5-17/h3-4,11H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBVJSOGONALAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4904618.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B4904622.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4904633.png)
![3-Methyl-3-phenyl-1H,3H,3AH,3BH,4H,5H,6H,7H,8H,9H,10H,11H,11AH,11BH-phenanthro[9,10-C]furan-1-one](/img/structure/B4904636.png)
![N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide](/img/structure/B4904644.png)
![2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide](/img/structure/B4904649.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methylphenyl)propanamide](/img/structure/B4904668.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methyl-3-furamide](/img/structure/B4904675.png)

![N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4904687.png)

![2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4904703.png)
